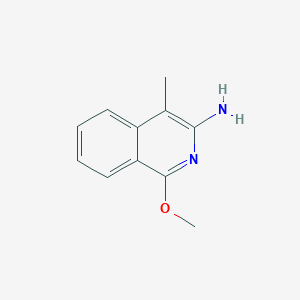

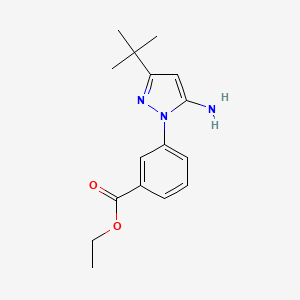

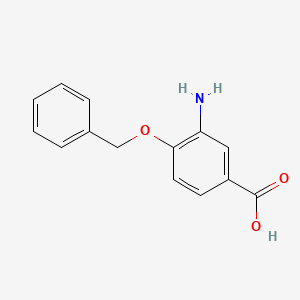

1-甲氧基-4-甲基异喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methoxylated tetrahydroisoquinoliniums from N-methyl-laudanosine and N-methyl-noscapine involves the evaluation of their affinity for apamin-sensitive binding sites, indicating their potential use in neurological applications . Another study presents a novel method for the introduction of a methyl group at C1 of isoquinolines, which is exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, a convenient synthesis of 1-methoxyisoquinoline-3,4-diamine is described, which serves as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity and interaction with biological targets. The stereochemical aspects of substitution reactions of certain tetrahydroisoquinoline derivatives with amines have been studied, revealing the stereoselective conversion into amino derivatives and the determination of their configuration through X-ray crystallography . This structural information is vital for understanding the compound's pharmacological effects and optimizing its activity.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the aminomethylation/hydrogenolysis method is an alternative to direct methylation for introducing a methyl group into the isoquinoline scaffold . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves multiple steps, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . These reactions are essential for creating diverse isoquinoline derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their substituents and molecular structure. The presence of methoxy, hydroxy, and ethoxy groups, as well as the position of these substituents on the isoquinoline ring, can affect the compound's toxicity, pharmacological effects, and interaction with biological systems . For instance, hydroxy groups at positions 6 and 7 seem to decrease toxicity, while quaternary salts are generally more toxic than secondary and tertiary amines .

科学研究应用

生物医学分析中的荧光性质

已确定1-甲氧基-4-甲基异喹啉-3-胺衍生物为稳定的荧光团,具有在广泛pH范围内强烈荧光的特性,使其在生物医学分析中具有价值。具体来说,6-甲氧基-4-喹啉酮(6-MOQ)在水性介质中表现出强烈荧光和较大的斯托克斯位移,对光和热稳定,展示了作为荧光标记试剂的潜力 (Hirano et al., 2004)。

生物碱的合成

已进行了高度取代异喹啉的合成研究,这对于天然产物合成和药物开发至关重要。引入一种新颖的方法用于在异喹啉的C1位置引入甲基基团,如在生物碱7-羟基-6-甲氧基-1-甲基异喹啉的合成中所示,突显了1-甲氧基-4-甲基异喹啉-3-胺在合成有机化学中的重要性 (Melzer et al., 2018)。

潜在的抗抑郁效应

一些1-甲氧基-4-甲基异喹啉-3-胺衍生物显示出潜在的抗抑郁作用。例如,一种新颖的分子1-(7-甲氧基-2-甲基-1,2,3,4-四氢异喹啉-4-基)-环己醇在动物模型中表现出类抗抑郁效应,可能作用于痕量胺受体 (Dhir et al., 2011)。

神经保护作用

研究表明,1-甲氧基-4-甲基异喹啉-3-胺衍生物可能具有神经保护作用。例如,已发现1-甲基-1,2,3,4-四氢异喹啉(1MeTIQ)可保护多巴胺能神经元,暗示其在治疗帕金森病等神经退行性疾病中的潜在应用 (Kotake et al., 2005)。

抗癌和抗微生物应用

1-甲氧基-4-甲基异喹啉-3-胺衍生物在抗癌和抗微生物应用中显示出潜力。例如,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺已被确认为一种有效的凋亡诱导剂,在癌症模型中表现出高血脑屏障穿透性 (Sirisoma et al., 2009)。此外,携带1,2,3-三唑基团的新喹啉衍生物表现出显著的抗菌和抗真菌活性 (Thomas et al., 2010)。

属性

IUPAC Name |

1-methoxy-4-methylisoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIVZONPJSIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methylisoquinolin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)